molecular formula C31H26FN3S B393125 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE

2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE

Cat. No.: B393125
M. Wt: 491.6g/mol
InChI Key: VZGNZZSTBMDSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the aromatic substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole
  • 2-[3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole

Uniqueness

The uniqueness of 2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C31H26FN3S

Molecular Weight

491.6g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-4-naphthalen-2-yl-1,3-thiazole

InChI

InChI=1S/C31H26FN3S/c1-20(2)21-7-10-24(11-8-21)30-18-28(23-13-15-27(32)16-14-23)34-35(30)31-33-29(19-36-31)26-12-9-22-5-3-4-6-25(22)17-26/h3-17,19-20,30H,18H2,1-2H3

InChI Key

VZGNZZSTBMDSBI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.